(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrazole ring substituted with a chlorine atom and a methyl group, attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the construction of the pyrazole ring followed by the introduction of the amino and carboxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-1-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The amino and carboxyl groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-chloro-1H-pyrazol-5-yl)propanoic acid: Lacks the methyl group on the pyrazole ring.
(3S)-3-Amino-3-(4-methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the chlorine atom on the pyrazole ring.
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the chlorine atom and has a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both chlorine and methyl groups on the pyrazole ring of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
CUKMVGGFIRNXDS-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.